molecular formula C12H10FNO B2553675 (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol CAS No. 1214389-17-9

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

Cat. No.: B2553675
CAS No.: 1214389-17-9
M. Wt: 203.216
InChI Key: ZFIMQCLJIRXHRE-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is an organic compound with the molecular formula C12H10FNO. It is characterized by the presence of a fluorine atom, a pyridine ring, and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, followed by reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is unique due to its specific combination of a fluorine atom, a pyridine ring, and a phenyl group attached to a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(4-fluoro-3-pyridin-4-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIMQCLJIRXHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C2=CC=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214389-17-9
Record name [4-fluoro-3-(pyridin-4-yl)phenyl]methanol
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